molecular formula C8H8F3NO3 B2873653 5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid CAS No. 2241128-53-8

5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid

Cat. No. B2873653
CAS RN: 2241128-53-8
M. Wt: 223.151
InChI Key: KRRSKJKYVRLOTQ-UHFFFAOYSA-N
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Description

5-(Trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid is a derivative of trifluoroacetic acid (TFA), which is an organofluorine compound . TFA is a haloacetic acid, with all three of the acetyl group’s hydrogen atoms replaced by fluorine atoms . It is a colorless liquid with a vinegar-like odor .


Synthesis Analysis

TFA is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . An older route to TFA proceeds via the oxidation of 1,1,1-trifluoro-2,3,3-trichloropropene with potassium permanganate .


Molecular Structure Analysis

The molecular structure of TFA is characterized by the presence of a trifluoromethyl group and a carboxylic acid group . The trifluoromethyl group is highly electronegative, which weakens the oxygen-hydrogen bond, allowing for greater acidity, and stabilizes the anionic conjugate base .


Chemical Reactions Analysis

TFA is widely used in organic chemistry for various purposes . It can act as an effective acid catalyst, activate substrates to chemical fragmentation and multi-bond forming processes, and complement transition-metal catalysis as a suitable counterion .


Physical And Chemical Properties Analysis

TFA is characterized by its strong acidity (pKa 0.23 at 25 °C in H2O), making it a colorless liquid at standard temperature and pressure with a density of 1.480 g/mL and a relatively low boiling point . It is highly soluble in water due to its rapid dissociation in aqueous solutions, producing the TFA anion .

Mechanism of Action

The mechanism of action of TFA is associated with its strong acidity. The highly electronegative fluorine atoms and consequent electron-withdrawing nature of the trifluoromethyl group weakens the oxygen-hydrogen bond (allowing for greater acidity) and stabilizes the anionic conjugate base .

Safety and Hazards

TFA is considered hazardous. It causes severe skin burns and eye damage, and it is harmful if inhaled . It is also very toxic to aquatic life . Therefore, it should be handled with care, using protective gloves, clothing, and eye/face protection, and it should be used only outdoors or in a well-ventilated area .

Future Directions

The toxicity of TFA is low, but further studies of a much wider range of animal and plant types are required . Future estimates of TFA surface concentrations based on HFO removal require updating, and the kinetic analysis of TFA production warrants further investigation .

properties

IUPAC Name

5-(2,2,2-trifluoroacetyl)-1,2,3,4-tetrahydropyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3/c9-8(10,11)6(13)5-3-12-2-1-4(5)7(14)15/h3-4,12H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRRSKJKYVRLOTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=C(C1C(=O)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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